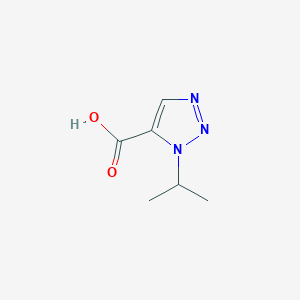
6-Benzylpyridin-3-amine
Overview
Description
6-Benzylpyridin-3-amine is an organic compound with the molecular formula C₁₂H₁₂N₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a benzyl group attached to the sixth position of the pyridine ring and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 6-bromopyridin-3-amine can be coupled with benzylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Another method involves the direct alkylation of pyridine derivatives. In this approach, 3-aminopyridine can be reacted with benzyl halides under basic conditions to introduce the benzyl group at the sixth position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Benzylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
6-Benzylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Benzylpyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which lacks the benzyl and amine groups.
3-Aminopyridine: Similar structure but without the benzyl group.
6-Benzylpyridine: Lacks the amine group at the third position.
Uniqueness
6-Benzylpyridin-3-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and membrane permeability, while the amine group provides sites for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
6-benzylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGFOCDBAMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)
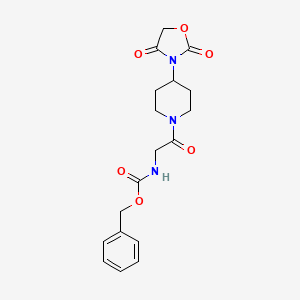
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)
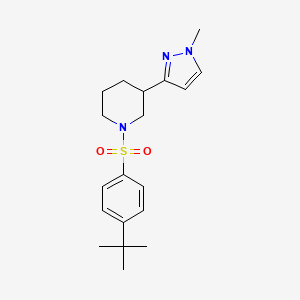
![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
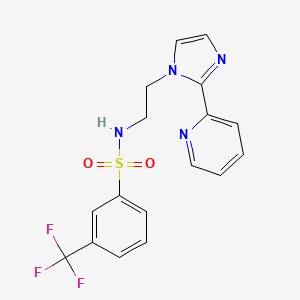
![2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2484225.png)


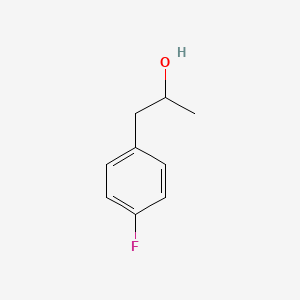

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
